(Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic heterocyclic compound featuring a benzothiazole core fused with a benzamide moiety. The Z-configuration of the imine bond (C=N) is critical for its stereochemical stability and biological interactions. The bromine substituent at the para position of the benzamide enhances its electrophilic character, making it a candidate for nucleophilic substitution reactions and pharmacological targeting.
Properties
IUPAC Name |
4-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-18-12-4-2-3-5-13(12)20-15(18)17-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCAPYPHIHBVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Methodologies
Heterocyclization of 1-(3-Methylbenzo[d]thiazol-2-yl)-3-(4-Bromobenzoyl)Thiourea
The most widely reported method involves the cyclization of 1-(3-methylbenzo[d]thiazol-2-yl)-3-(4-bromobenzoyl)thiourea using α-bromoacetone generated in situ (Figure 1).
Reaction Mechanism and Conditions
- Thiourea Preparation : 2-Amino-3-methylbenzo[d]thiazole is reacted with 4-bromobenzoyl isothiocyanate in dry acetone under nitrogen, yielding the thiourea intermediate.
- Cyclization : α-Bromoacetone is generated by treating dry acetone with bromine in the presence of triethylamine. The thiourea undergoes nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization to form the thiazole ring.
Optimized Conditions :
- Solvent: Dry acetone
- Temperature: 0–5°C (to control exothermic bromine addition)
- Base: Triethylamine (2.5 equiv)
- Reaction Time: 6–8 hours
| Parameter | Value |
|---|---|
| Melting Point | 198–201°C |
| $$ ^1H $$-NMR (400 MHz, DMSO-d6) | δ 2.42 (s, 3H, CH3), 7.35–8.12 (m, 7H, Ar-H), 10.21 (s, 1H, NH) |
| IR (KBr) | 1675 cm$$^{-1}$$ (C=O), 1580 cm$$^{-1}$$ (C=N) |
Key Insight : The use of α-bromoacetone ensures regioselective formation of the thiazole ring, while triethylamine facilitates deprotonation and stabilizes the ylidene intermediate.
Coupling of 3-Methylbenzo[d]thiazol-2-amine with 4-Bromobenzoyl Chloride
An alternative approach employs carbodiimide-mediated amide bond formation (Figure 2).
Procedure
- Amine Activation : 3-Methylbenzo[d]thiazol-2-amine (1.0 equiv) is dissolved in dichloromethane with 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Coupling : 4-Bromobenzoyl chloride (1.2 equiv) and N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) are added sequentially. The mixture is stirred at room temperature for 12 hours.
- Workup : The precipitated dicyclohexylurea is filtered, and the crude product is purified via column chromatography.
Optimized Conditions :
- Solvent: Dichloromethane
- Coupling Agent: DCC/DMAP
- Reaction Time: 12 hours
| Parameter | Value |
|---|---|
| Melting Point | 192–195°C |
| $$ ^1H $$-NMR (400 MHz, CDCl3) | δ 2.38 (s, 3H, CH3), 7.24–8.05 (m, 7H, Ar-H), 9.44 (s, 1H, NH) |
| HPLC Purity | 98.2% |
Key Insight : While this method avoids harsh cyclization conditions, the lower yield stems from competing hydrolysis of the acyl chloride.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Method 1 (Cyclization): Higher yield (72%) but requires stringent temperature control and hazardous bromine handling.
- Method 2 (Coupling): Milder conditions but lower yield (63%) due to intermediate instability.
Advanced Modifications and Derivatives
Recent patents describe derivatives with enhanced bioactivity, such as:
Mechanism of Action
The mechanism of action of (Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between (Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide and related compounds:
Key Findings :
Structural Variations: The benzo[d]thiazole core is conserved in compounds like this compound and the FtsZ inhibitor 1, but substituents dictate activity. For example, the quinolinium iodide group in 1 enhances antibacterial activity by targeting bacterial cell division , whereas the bromo-benzamide group in the target compound favors elastase inhibition . Electron-withdrawing groups (e.g., bromine) increase electrophilicity and binding affinity to enzymes, while bulky substituents (e.g., methoxyethyl in ) may reduce solubility.
Synthetic Pathways: The target compound’s synthesis involves condensation reactions validated by X-ray crystallography , whereas analogs like 4g rely on acryloyl chloride-mediated steps . Quinoline-based derivatives (e.g., 1) require cell-based screening for activity confirmation, highlighting the role of empirical optimization .
Biological Activity :
- The target compound’s elastase inhibition (IC₅₀ = 12.3 µM ) contrasts with 1 ’s antibacterial activity (MIC = 0.5 µg/mL against S. aureus ). This divergence arises from differences in target binding pockets: elastase prefers planar aromatic systems, while FtsZ inhibitors require cationic moieties for membrane penetration.
Crystallographic Data: The target compound exhibits a planar conformation with a dihedral angle of 3.2° between the benzamide and thiazole rings, enabling strong π-π interactions .
Biological Activity
(Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzamides, characterized by the presence of a bromine atom and a thiazole moiety. This unique structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been studied for its potential applications in cancer therapy, antimicrobial treatments, and anti-inflammatory effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A bromine atom at the para position of the benzamide.
- A thiazole ring , which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in tumor growth, suggesting a potential mechanism through which it may exert its effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid carcinoma) | 1.98 | Inhibition of Bcl-2 protein expression |
| Jurkat (T-cell leukemia) | 1.61 | Induction of apoptosis |
Antimicrobial Activity
Preliminary assessments suggest that this compound may also possess antimicrobial properties. Computer-aided predictions and preliminary laboratory tests indicate activity against several bacterial strains. The thiazole moiety is believed to contribute to its effectiveness, as thiazole derivatives often exhibit significant antimicrobial activity.
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | Bacteriostatic |
| Escherichia coli | 15 µg/mL | Bactericidal |
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property could make it a candidate for treating inflammatory diseases.
The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in cancer progression, leading to decreased tumor cell viability.
- Receptor Modulation : It may interact with receptors that mediate inflammatory responses, contributing to its anti-inflammatory properties.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Study on Cancer Cell Lines : A study published in MDPI reported that compounds similar to this compound showed significant cytotoxic effects against both A-431 and Jurkat cells, with mechanisms involving apoptosis induction and modulation of cell cycle regulators .
- Antimicrobial Investigation : Research conducted on thiazole derivatives indicated that compounds with similar structures demonstrated effective antibacterial activity against multi-drug resistant strains .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves the heterocyclization of specific thioureas with α-bromoacetone under basic conditions. The compound's structure includes a thiazole moiety, which is known for its diverse biological activities. The presence of bromine and the benzo[d]thiazole ring enhances its reactivity and biological profile.
Pharmacological Applications
-
Antitumor Activity :
- Compounds similar to this compound have demonstrated significant antitumor effects. For example, thiazole-based derivatives have been shown to inhibit cancer cell growth across various cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
-
Antimicrobial Properties :
- Research indicates that thiazole derivatives exhibit antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with bacterial cell membranes, leading to cell death. This has implications for developing new antibiotics, especially in an era of increasing antibiotic resistance .
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Study 1: Antitumor Activity
A series of thiazole derivatives were synthesized and tested against various cancer cell lines. Among them, this compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating potent antitumor activity .
Case Study 2: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiazole derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .
Comparative Data Table
| Compound | Activity | IC50 Value (µM) | Target Cells/Pathogens |
|---|---|---|---|
| This compound | Antitumor | 5.71 | HT29, MCF-7 (breast cancer) |
| Similar Thiazole Derivative | Antimicrobial | 10-20 | Staphylococcus aureus |
| Another Thiazole Compound | Anti-inflammatory | 15 | RAW 264.7 macrophages |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclization to form the benzothiazole core, followed by bromination and amidation. Key steps include:
- Cyclization : Use 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions (e.g., HCl or H₂SO₄) .
- Bromination : Electrophilic substitution at the 4-position of the benzamide using Br₂ or NBS (N-bromosuccinimide) in inert solvents like CCl₄ .
- Optimization : Employ continuous flow reactors to enhance reaction efficiency and HPLC for purification (≥95% purity) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., bromine at C4, methyl group on the thiazole ring) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for targets like cyclooxygenase (COX) or phosphodiesterases (PDEs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., bromine vs. methoxy groups) and evaluate activity shifts. For example, fluorinated analogs show enhanced bioavailability but reduced thermal stability compared to brominated derivatives .
- Meta-Analysis : Cross-reference bioactivity data from standardized assays (e.g., consistent IC₅₀ protocols) to minimize variability .
Q. What in silico strategies are recommended for predicting the molecular targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding with targets like PDE4B (PDB ID: 1XMY) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors near the sulfamoyl group) using tools like LigandScout .
- ADMET Prediction : SwissADME or pkCSM to assess permeability, metabolic stability, and toxicity risks .
Q. How can structural modifications enhance the compound's selectivity for specific enzymes?
- Methodological Answer :
- Targeted Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide para-position to improve COX-2 inhibition .
- Steric Hindrance : Modify the 3-methyl group on the thiazole to bulkier substituents (e.g., isopropyl) to reduce off-target binding .
Q. What experimental approaches validate metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key phase I reactions include oxidative debromination .
- Stability Studies : Assess pH-dependent degradation in simulated gastric/intestinal fluids (USP methods) .
Contradiction Analysis & Data Interpretation
Q. How to address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify cell-specific target expression levels. For example, HeLa cells may overexpress efflux pumps (e.g., P-gp), reducing compound efficacy .
- Redox Sensitivity : Measure ROS generation in sensitive vs. resistant lines, as brominated thiazoles may induce oxidative stress .
Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?
- Methodological Answer :
- Force Field Limitations : Use hybrid QM/MM (quantum mechanics/molecular mechanics) to better model halogen bonding with bromine .
- Solvent Effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
